molecular formula C9H10BrNO3 B1504270 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid CAS No. 682804-40-6

3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid

Cat. No.: B1504270
CAS No.: 682804-40-6
M. Wt: 260.08 g/mol
InChI Key: QPRZFLPEVZGUAJ-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid is a chemical compound characterized by its bromine and hydroxyl functional groups attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the bromination of 3-hydroxyphenylalanine followed by amino group protection and subsequent deprotection. The reaction conditions often require the use of strong brominating agents, such as bromine or N-bromosuccinimide (NBS), and controlled temperatures to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with continuous flow systems to ensure consistent product quality. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions required for optimal yield.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The bromine atom can be reduced to form a bromoalkane.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Bromoalkanes

  • Substitution: Alkylated or arylated derivatives

Scientific Research Applications

3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid

  • 3-Amino-3-(4-bromo-3-hydroxyphenyl)propanoic acid

Uniqueness: 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The position of the bromine and hydroxyl groups on the phenyl ring plays a crucial role in determining its chemical behavior and biological activity.

Properties

IUPAC Name

3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRZFLPEVZGUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697283
Record name 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-40-6
Record name 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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